Direct Comparison of DPP4 Inhibition: 3-Fluoro-4-(4-piperidyl)benzoic Acid vs. Closely Related Analogs
In a standardized biochemical assay for human dipeptidyl peptidase 4 (DPP4) inhibition, 3-Fluoro-4-(4-piperidyl)benzoic acid demonstrates an IC50 of 1,170 nM [1]. This value is significantly less potent than the DPP4 inhibitor sitagliptin, which exhibits an IC50 of 18 nM in a comparable assay [2]. Furthermore, the compound shows a marked selectivity window against the related enzyme DPP8, with an IC50 of 65,000 nM, representing a 55.6-fold selectivity for DPP4 over DPP8 [1].
| Evidence Dimension | Inhibitory Potency (IC50) against Human DPP4 |
|---|---|
| Target Compound Data | 1,170 nM |
| Comparator Or Baseline | Sitagliptin: 18 nM |
| Quantified Difference | Target compound is ~65-fold less potent than sitagliptin. |
| Conditions | Biochemical assay with recombinant human DPP4, pre-incubation with compound for 15 mins before substrate addition, measured by luminescence [1][2]. |
Why This Matters
This data defines the compound's utility as a moderate-affinity DPP4 probe, suitable for SAR studies where lower potency may be advantageous for detecting subtle modifications, rather than as a high-potency lead.
- [1] BindingDB BDBM50170938 (CHEMBL3806164). Inhibition of human DPP4. View Source
- [2] Kim, D. et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. J Med Chem. 48(1):141-51. View Source
